molecular formula C18H18N2O2 B2923035 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one CAS No. 462067-55-6

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Cat. No.: B2923035
CAS No.: 462067-55-6
M. Wt: 294.354
InChI Key: FHFSIMKLBLEBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a benzylamino group attached to the quinolinone core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the quinolinone core to a dihydroquinoline derivative.

    Substitution: Replacement of the benzylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Hydroxy-methyl)-6-methoxy-1H-quinolin-2-one.

    Reduction: Formation of 3-(Benzylamino-methyl)-6-methoxy-1,2-dihydroquinoline.

    Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in signal transduction, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one
  • 3-(Benzylamino-methyl)-6-methoxy-1,2-dihydroquinoline
  • 3-(Benzylamino-methyl)-6-hydroxy-1H-quinolin-2-one

Uniqueness

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the benzylamino group at the 3-position allows for unique interactions with biological targets and distinct reactivity in chemical transformations .

Properties

IUPAC Name

3-[(benzylamino)methyl]-6-methoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-16-7-8-17-14(10-16)9-15(18(21)20-17)12-19-11-13-5-3-2-4-6-13/h2-10,19H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFSIMKLBLEBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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